REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[CH2:7][N:8]([CH2:12][CH2:13][CH3:14])[CH2:9][CH2:10][CH3:11])([O-])=O.O.NN>CO.C1COCC1.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[CH2:9]([N:8]([CH2:7][C:6]1[CH:5]=[C:4]([CH:17]=[CH:16][CH:15]=1)[NH2:1])[CH2:12][CH2:13][CH3:14])[CH2:10][CH3:11] |f:1.2,5.6.7.8.9.10.11|
|
Name
|
compound
|
Quantity
|
595 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CN(CCC)CCC)C=CC1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.9 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by thermal reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
thermal reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was subjected to Celite filtration
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
ADDITION
|
Details
|
The residue was added with water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
Subsequently, the residue was purified through silica gel column chromatography (chloroform/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(CCC)CC=1C=C(N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 343.9 mg | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |